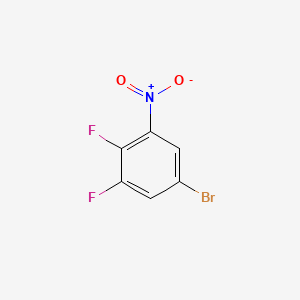

5-Bromo-1,2-difluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPFVSYTAGACOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681474 | |

| Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-16-2 | |

| Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Electrophilic Aromatic Substitution Pathways

The principal and most documented method for synthesizing 5-Bromo-1,2-difluoro-3-nitrobenzene involves electrophilic aromatic substitution (EAS). This approach typically follows a sequential process where the benzene (B151609) ring is first halogenated and then nitrated. This order is generally preferred because the presence of a deactivating nitro group would significantly hinder a subsequent electrophilic bromination step. ccspublishing.org.cn

Sequential Halogenation and Nitration

A widely adopted strategy involves the initial bromination of a difluorobenzene precursor, followed by the introduction of the nitro group. This sequence leverages the directing effects of the substituents to achieve the desired isomer.

The synthesis commences with the electrophilic bromination of 1,2-difluorobenzene. The two fluorine atoms are ortho, para-directing activators, but the C-F bonds also possess an inductive withdrawing effect. In this specific substrate, the bromine atom is directed to the position para to one of the fluorine atoms, yielding 4-Bromo-1,2-difluorobenzene (an alternative name for 5-Bromo-1,2-difluorobenzene, based on IUPAC numbering conventions). This regioselectivity is primarily driven by reduced steric hindrance at the para position compared to the ortho sites. researchgate.net

Several methods can be employed for this transformation. A common laboratory procedure involves using N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like dimethylformamide (DMF), often at controlled temperatures of 0–5°C to ensure regiocontrol. ccspublishing.org.cn Alternatively, molecular bromine (Br₂) can be used in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the Br-Br bond to generate a potent electrophile. researchgate.netdeepdyve.com

| Reagent/Catalyst | Solvent | Temperature | Typical Yield |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0-5°C | Good regiocontrol |

| Bromine (Br₂), Iron(III) bromide (FeBr₃) | Dichloromethane | 0-25°C | 58-65% |

The second step is the nitration of the intermediate, 5-Bromo-1,2-difluorobenzene. This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. science.gov The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ccspublishing.org.cn

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring (two fluorine atoms and one bromine atom). All three halogens are ortho, para-directors, but are also deactivating. The nitro group is introduced preferentially at position 3. This outcome is guided by the directing effects of the adjacent fluorine atoms and the bromine atom, which steer the incoming electrophile to the available ortho and para positions. ccspublishing.org.cn The reaction is typically performed at elevated temperatures, for instance, between 50–70°C, to overcome the deactivating nature of the halogen substituents. ccspublishing.org.cn

Optimizing the yield for this nitration step involves careful control of reaction parameters. Key factors include the reaction time and the concentration of the mixed acids. ccspublishing.org.cn Under optimized conditions, yields can range from 65% to 80%. ccspublishing.org.cn For industrial-scale production, modern synthetic strategies focus on improving safety and throughput. The use of continuous tubular reactors has been highlighted as a significant improvement over batch processing. This technology offers superior heat transfer, which is crucial for managing the highly exothermic nature of nitration and preventing thermal runaway. Furthermore, continuous flow systems can achieve higher throughput and may incorporate solvent recycling to minimize environmental waste. ccspublishing.org.cn

| Parameter | Condition | Effect on Yield |

| Temperature | 50-70°C | Sufficient energy to overcome deactivation |

| Acid Concentration | Optimized H₂SO₄/HNO₃ ratio | Influences nitronium ion formation and reaction rate |

| Reaction Time | Varies | Must be sufficient for completion without side-product formation |

| Reactor Type | Continuous tubular reactor | Enhanced heat transfer, higher throughput, improved safety |

Nitration of 5-Bromo-1,2-difluorobenzene

Fluorination of Bromonitrobenzene Derivatives

An alternative, though less commonly documented, strategy for synthesizing this compound involves introducing the fluorine atoms onto a pre-existing bromo-nitrobenzene skeleton. Direct fluorination of aromatic compounds with fluorine gas is typically too violent and difficult to control to be synthetically useful. byjus.com Therefore, other fluorination methods must be considered.

One potential pathway is through nucleophilic aromatic substitution (SNAr). This reaction is generally feasible only on aromatic rings that are highly electron-deficient, a condition met by bromonitrobenzene derivatives. nih.gov The reaction involves the attack of a nucleophilic fluoride (B91410) source, displacing a suitable leaving group (like another halogen or a nitro group) on the ring. ccspublishing.org.cnscience.gov Reagents such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF) have proven effective for such transformations under mild conditions. ccspublishing.org.cn For this specific target molecule, a hypothetical precursor like 1-bromo-2,5-dichloro-3-nitrobenzene (B3032547) could potentially undergo a double nucleophilic substitution (a "Halex" reaction) with a fluoride source like KF or CsF to yield the desired product. google.com

Another established method for introducing fluorine is the Balz-Schiemann reaction. byjus.comscientificupdate.com This process involves the diazotization of an aromatic amine with nitrous acid, followed by the addition of fluoroboric acid (HBF₄) to form a stable aryl diazonium tetrafluoroborate (B81430) salt. byjus.comlumenlearning.com This salt can then be isolated and thermally decomposed to yield the corresponding aryl fluoride. scientificupdate.com To synthesize this compound via this route, a precursor such as 4-bromo-2-fluoro-6-nitroaniline (B1271561) would be required. The amino group would be converted to the diazonium salt and subsequently replaced by a fluorine atom through the Balz-Schiemann procedure. While versatile, the thermal decomposition step can be hazardous and requires careful control, especially on a large scale. scientificupdate.com

| Strategy | Precursor Type | Key Reagents | Mechanism |

| Nucleophilic Aromatic Substitution (SNAr) | Dihalo-bromonitrobenzene | KF, CsF, or TBAF | Addition-Elimination |

| Balz-Schiemann Reaction | Bromo-fluoro-nitroaniline | 1. NaNO₂, H⁺2. HBF₄3. Heat | Diazotization then SN1-type decomposition |

Controlled Nitration using Mixed Acid Systems

A prevalent method for synthesizing this compound involves the nitration of a suitable precursor, typically 1-bromo-2,3-difluorobenzene (B1273032) or 5-bromo-1,2-difluorobenzene. This reaction is an electrophilic aromatic substitution that utilizes a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. beilstein-journals.org

The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring. For the nitration of 5-bromo-1,2-difluorobenzene, the reaction is typically carried out at a temperature range of 50–70°C. The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group. In this case, the fluorine atoms and the bromine atom direct the nitro group to the third position. This process can achieve yields ranging from 65% to 80%, contingent on the reaction time and the concentration of the acids used.

Continuous flow nitration in microreactors has emerged as a safer and more efficient alternative to traditional batch processes for aromatic nitration. beilstein-journals.orgresearchgate.net This technique offers superior control over reaction parameters, such as temperature and residence time, which can lead to higher yields and selectivity. For instance, the continuous nitration of p-difluorobenzene using fuming nitric acid has been shown to produce 2,5-difluoronitrobenzene (B1216864) in 98% yield, a significant improvement over the 80% yield from a batch reactor. researchgate.net

Fluorodenitration Approaches

Substitution of Nitro Groups with Fluorine

The substitution of a nitro group with fluorine is a nucleophilic aromatic substitution (SNAF) reaction. This process involves reacting a nitroaromatic compound with a fluoride source. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the choice of the fluorinating agent and reaction conditions.

In the context of synthesizing related difluoronitrobenzene compounds, fluorodenitration has been successfully employed. For example, 3,4-difluoronitrobenzene (B149031) can be synthesized by reacting dichloronitrobenzene with potassium fluoride at elevated temperatures in a solvent like sulfolane. Similarly, 2,5-difluoronitrobenzene is produced by reacting 2-chloro-5-fluoronitrobenzene (B1580903) with an alkali metal fluoride. google.com

The reactivity in nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups like the nitro group and fluorine atoms, which activate the ring for nucleophilic attack. In some cases, the substitution of fluorine atoms is preferred over nitro groups in reactions with nucleophiles. researchgate.net The choice of solvent and the nature of the nucleophile play a crucial role in determining the outcome of the reaction. researchgate.netresearchgate.net For instance, the reaction of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with tetrabutylammonium fluoride (TBAF) hydrate (B1144303) results in the clean substitution of only one nitro group to yield 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. beilstein-journals.orgbeilstein-journals.org

Advanced Synthetic Transformations

Beyond the direct synthesis of this compound, advanced methods can be employed to introduce specific functional groups, such as the difluoromethyl group, which is of significant interest in medicinal chemistry.

Strategies for Introducing the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in drug design as it can act as a lipophilic hydrogen-bond donor and is considered a bioisostere of a hydroxyl group. cas.cnrsc.org While the direct introduction of a difluoromethyl group onto the this compound scaffold is not explicitly detailed in the provided context, general strategies for difluoromethylation of aromatic compounds can be considered.

Traditional methods for introducing a CF₂H group include the deoxyfluorination of aldehydes and the construction of aromatic systems from CF₂H-containing building blocks. dicp.ac.cn More recent advancements focus on direct C-H difluoromethylation. These methods often utilize transition-metal catalysis or radical processes. dicp.ac.cnqmul.ac.uk For instance, copper-mediated C-H oxidative difluoromethylation of heteroarenes with TMSCF₂H (difluoromethyltrimethylsilane) has been developed. dicp.ac.cn Another approach involves the nucleophilic difluoromethylation of primary alkyl halides using difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent. cas.cn

The regioselectivity of direct C-H difluoromethylation on substituted benzenes can be challenging. However, recent studies on pyridines have shown that regioselectivity can be switched between the meta and para positions by altering the reaction conditions. nih.gov Such strategies could potentially be adapted for the functionalization of the this compound ring system, allowing for the targeted introduction of a difluoromethyl group at a specific position.

Reactivity and Reaction Mechanism Studies

Nucleophilic Aromatic Substitution (SNAr) Reactionsbenchchem.combeilstein-journals.orgresearchgate.netthieme-connect.com

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 5-bromo-1,2-difluoro-3-nitrobenzene. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of one of the substituents, typically a halide. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. colby.edulibretexts.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex. colby.edulibretexts.org

The bromine atom at the C-5 position of this compound can be displaced by various nucleophiles. Although halogens are generally good leaving groups in SNAr reactions, the reactivity can be influenced by the nature of the nucleophile and the specific reaction conditions. In some cases, SNAr reactions can compete with other pathways, such as SN2-type reactions at the bromine center, leading to the formation of a polyfluorophenide leaving group. science.gov

The fluorine atoms at the C-1 and C-2 positions are also susceptible to nucleophilic attack. Fluorine is a highly effective activating group for SNAr reactions due to its strong inductive electron-withdrawing effect, which polarizes the aromatic ring and stabilizes the Meisenheimer intermediate. core.ac.uk In many instances, fluorine is a better leaving group than other halogens in SNAr reactions, particularly when it is positioned ortho or para to a strong electron-wthdrawing group. thieme-connect.comorganic-chemistry.org For instance, studies on related fluoronitrobenzene derivatives have shown that fluorine can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.netbeilstein-journals.org

Beyond the direct displacement of halogens, this compound can also undergo vicarious nucleophilic substitution (VNS). VNS is a unique type of nucleophilic substitution where a hydrogen atom on the aromatic ring is replaced by a nucleophile. organic-chemistry.org This reaction typically occurs with carbanions that have a leaving group on the nucleophilic carbon. organic-chemistry.org In the context of nitroarenes, VNS reactions are often faster than the substitution of halogens, with the exception of fluorine at the 2- or 4-positions. organic-chemistry.org For substituted nitroarenes, the position of substitution is directed by the existing groups on the ring, with nucleophilic attack generally occurring at positions ortho and para to the nitro group. organic-chemistry.org Research on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has demonstrated that VNS can be effectively used to introduce carbon, oxygen, and nitrogen nucleophiles onto the aromatic ring. researchgate.netbeilstein-journals.org

The nitro group (-NO₂) at the C-3 position, along with the fluorine atoms, plays a crucial role in activating the benzene (B151609) ring for SNAr reactions. thieme-connect.com Electron-withdrawing groups are essential for the progress of SNAr as they lower the energy of the Meisenheimer complex through inductive or resonance stabilization. colby.edu The nitro group is particularly effective in this regard as it can delocalize the negative charge onto its oxygen atoms through resonance, thereby providing significant stabilization to the anionic intermediate. colby.edu This activation is most pronounced when the electron-withdrawing group is located ortho or para to the leaving group. libretexts.org While the nitro group in this compound is at a meta position relative to the bromine, the combined inductive effects of the two fluorine atoms and the nitro group create a sufficiently electron-deficient ring to facilitate nucleophilic attack.

Reduction Reactions of the Nitro Groupbenchchem.combeilstein-journals.org

The nitro group of this compound is readily susceptible to reduction.

The most common reduction reaction involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂). This transformation is typically achieved using reducing agents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), or with metal hydrides. The resulting aniline (B41778) derivative, 5-bromo-1,2-difluoro-3-aminobenzene, is a valuable intermediate for further synthetic modifications. For example, it can undergo diazotization followed by various subsequent reactions. This reduction is a fundamental step in the synthesis of many complex pharmaceutical and agrochemical compounds.

Implications for Cross-Coupling

The arrangement of substituents on the benzene ring of this compound significantly influences its reactivity in cross-coupling reactions. The presence of two fluorine atoms and a nitro group, all of which are strongly electron-withdrawing, creates a highly electrophilic aromatic system. This electronic characteristic makes the carbon-bromine bond susceptible to oxidative addition by a low-valent palladium catalyst, a crucial step in many cross-coupling catalytic cycles. The high polarization of the ring enhances the reactivity of the bromine atom, facilitating its replacement in various coupling reactions.

Cross-Coupling Reactions

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgbldpharm.comnih.gov These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Suzuki Coupling Reactions

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a widely used transformation in organic synthesis. researchgate.net this compound readily participates in Suzuki coupling reactions with various aryl boronic acids in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and demonstrates good functional group tolerance. The electron-deficient nature of the aromatic ring in this compound facilitates the transmetalation step of the catalytic cycle.

A representative example is the coupling of 5-bromo-1-indanone (B130187) with arylboronic acids, which proceeds in excellent yields. researchgate.net While not the exact subject compound, this reaction highlights the general reactivity of brominated aromatic compounds in Suzuki coupling. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. researchgate.netscholaris.ca For instance, bulky, electron-rich phosphine (B1218219) ligands have proven to be highly effective in activating aryl chlorides, which are notoriously less reactive than aryl bromides. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 5-bromo-1-indanone | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343) | 5-phenyl-1-indanone | 95 |

| 5-bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 5-(4-methoxyphenyl)-1-indanone | 91 |

| 5-bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 5-(4-ethylphenyl)-1-indanone | 97 |

| 5-bromo-1-indanone | 4-(Methylthio)phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 5-(4-(methylthio)phenyl)-1-indanone | 93 |

This table showcases representative Suzuki coupling reactions of a related bromo-aromatic ketone, demonstrating the general utility of this reaction type. researchgate.net

Stille Coupling Reactions

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com This method is known for its tolerance of a wide variety of functional groups and the use of relatively mild, neutral reaction conditions. mdpi.com this compound is a suitable substrate for Stille coupling, allowing for the introduction of various organic fragments.

For instance, the coupling of ethyl (Z)-2,3-difluoro-3-(tributylstannyl)acrylate with aryl iodides proceeds efficiently in the presence of a palladium catalyst and a copper(I) iodide co-catalyst. acs.org Although the substrate is different, this example illustrates the general principle of Stille coupling with fluorinated compounds. The reaction is stereospecific, with the configuration of the vinylstannane being retained in the product. acs.org

| Organostannane | Aryl Halide | Catalyst | Co-catalyst | Solvent | Product | Yield (%) |

| Ethyl (Z)-2,3-difluoro-3-(tributylstannyl)acrylate | 4-Iodotoluene | Pd(PPh3)4 | CuI | DMF | Ethyl (E)-2,3-difluoro-3-(p-tolyl)acrylate | 84 |

| Ethyl (Z)-2,3-difluoro-3-(tributylstannyl)acrylate | Iodobenzene | Pd(PPh3)4 | CuI | DMF | Ethyl (E)-2,3-difluoro-3-phenylacrylate | 87 |

| Ethyl (Z)-2,3-difluoro-3-(tributylstannyl)acrylate | 4-Iodobenzonitrile | Pd(PPh3)4 | CuI | DMF | Ethyl (E)-3-(4-cyanophenyl)-2,3-difluoroacrylate | 90 |

| Ethyl (Z)-2,3-difluoro-3-(tributylstannyl)acrylate | 1-Iodo-4-nitrobenzene | Pd(PPh3)4 | CuI | DMF | Ethyl (E)-2,3-difluoro-3-(4-nitrophenyl)acrylate | 89 |

This table presents examples of Stille coupling reactions with a fluorinated organostannane, demonstrating the formation of new carbon-carbon bonds. acs.org

Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This compound can be utilized in Sonogashira coupling to introduce alkynyl groups onto the aromatic ring. bldpharm.com

A general two-step procedure has been developed for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from the corresponding bromo-fluoro-cyanopyridines. researchgate.net This process involves an initial Sonogashira coupling followed by the conversion of the nitrile group to an amidoxime. The mild and operationally simple nature of this reaction makes it compatible with a variety of functional groups. researchgate.net

Palladium-Catalyzed Reactions

Beyond the specific named reactions, this compound is a substrate for a broad range of palladium-catalyzed transformations. rsc.orgacs.orgnih.gov The development of new palladium catalysts and ligands continues to expand the scope of these reactions, allowing for the synthesis of increasingly complex molecules under milder conditions. aablocks.com For example, palladium-catalyzed C-N cross-coupling reactions have become a cornerstone for the preparation of aromatic amines, which are prevalent in pharmaceuticals and other functional materials. acs.org

Influence of Ligands and Reaction Conditions in Cross-Coupling

The outcome of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and reaction conditions. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For instance, in Suzuki coupling, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. researchgate.net In some cases, bidentate phosphine ligands with large bite angles have been found to be essential for efficient catalysis. nih.gov

Reaction parameters such as temperature, solvent, and the choice of base also have a significant impact on the efficiency of cross-coupling reactions. mdpi.compsu.edu For example, in the Suzuki coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene, cesium carbonate was found to be the most effective base, and a biphasic mixture of toluene and water was the optimal solvent system. nih.govmdpi.com A decrease in reaction temperature generally leads to a reduction in reaction efficiency. nih.gov The careful optimization of these parameters is essential for achieving high yields and minimizing side reactions.

Other Aromatic Transformations

Functional Group Interconversions

The functional groups on the this compound ring can be chemically altered, providing pathways to a range of other substituted aromatic compounds. The most common of these transformations include the reduction of the nitro group and the substitution or coupling of the bromo group. Current time information in Bangalore, IN.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH2), yielding 4-Bromo-2,3-difluoroaniline. This transformation is a standard procedure in organic synthesis, often accomplished through catalytic hydrogenation. A typical method involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H2). google.com This reaction is generally carried out in a solvent such as methanol (B129727) or tetrahydrofuran (B95107). google.com

A representative procedure for the reduction of a structurally similar compound, 1,2-difluoro-3-methyl-4-nitrobenzene, is detailed in patent literature. google.com In this process, the nitro compound is hydrogenated in tetrahydrofuran using 5% palladium on carbon at a temperature of 30°C and a pressure of 0.3-0.5 MPa, resulting in a high yield of the corresponding aniline. google.com It is anticipated that this compound would undergo a similar transformation under these conditions.

Table 1: Representative Conditions for Nitro Group Reduction

| Reactant | Reagents & Catalyst | Solvent | Temperature | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1,2-difluoro-3-methyl-4-nitrobenzene | H₂, 5% Pd/C | Tetrahydrofuran | 30°C | 0.3-0.5 MPa | 3,4-difluoro-2-methylaniline | 95% | google.com |

| This compound | H₂, Pd/C | Methanol/THF | - | - | 4-Bromo-2,3-difluoroaniline | - |

Substitution and Coupling of the Bromo Group

The bromine atom at the 5-position is a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide ion. Common nucleophiles for this type of reaction include alkoxides, such as sodium methoxide (B1231860) (NaOCH₃) or potassium tert-butoxide (t-BuOK), which would lead to the corresponding methoxy (B1213986) or tert-butoxy (B1229062) ethers. While specific examples for this compound are not extensively detailed in the literature, the general reactivity pattern of activated aryl halides supports the feasibility of such transformations. thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction involves the coupling of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.orgnih.gov This method is a powerful tool for the formation of carbon-carbon bonds and would allow for the synthesis of a wide array of biaryl compounds derived from this compound. The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as potassium carbonate or cesium carbonate, and a solvent system like toluene/water or dioxane. researchgate.netsemanticscholar.org

Table 2: Potential Functional Group Interconversions of the Bromo Group

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium methoxide | - | Methoxy-substituted derivative | |

| Suzuki-Miyaura Coupling | Arylboronic acid, Base | Palladium complex | Biaryl derivative | researchgate.net |

Radical Difluoromethylation

The introduction of a difluoromethyl (-CF₂H) group into aromatic molecules is of significant interest in medicinal and agrochemical chemistry due to the unique properties this group imparts. Radical difluoromethylation of aryl halides has emerged as a key strategy for this purpose. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then reacts with the aryl halide.

While there is a growing body of literature on the radical difluoromethylation of various aryl bromides, specific studies involving this compound are not prominently reported. However, based on the established methodologies, it is conceivable that this compound could undergo such a transformation.

Commonly used reagents for generating the •CF₂H radical for reaction with aryl bromides include bromodifluoromethane (B75531) (HCF₂Br) in the presence of a radical initiator or a photocatalyst. rsc.org Nickel-catalyzed cross-coupling reactions have also been developed for the difluoromethylation of aryl halides, often employing a difluoromethyl source and a suitable ligand. rsc.org Given the presence of the bromo group, this compound represents a potential substrate for these late-stage difluoromethylation strategies, which could provide access to novel and potentially valuable difluoromethylated aromatic compounds. Further research would be required to explore the viability and optimize the conditions for this specific transformation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 5-Bromo-1,2-difluoro-3-nitrobenzene, DFT calculations are instrumental in elucidating its electronic characteristics and reactivity.

DFT calculations can predict the distribution of electron density within the this compound molecule, which is key to identifying its reactive sites. The strong electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the charge distribution on the aromatic ring. Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visually represent the charge distribution, highlighting regions susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

The calculated charge distribution indicates that the carbon atoms attached to the fluorine and bromine atoms are electron-deficient and are thus the primary sites for nucleophilic attack. Conversely, the oxygen atoms of the nitro group are electron-rich, making them potential sites for interaction with electrophiles.

Table 1: Predicted Atomic Charges in this compound (Exemplary DFT Data)

| Atom | Predicted Partial Charge (a.u.) |

| C1-F | +0.15 |

| C2-F | +0.16 |

| C3-NO2 | +0.05 |

| C4 | -0.08 |

| C5-Br | +0.02 |

| C6 | -0.07 |

| N (in NO2) | +0.50 |

| O (in NO2) | -0.32 |

| O (in NO2) | -0.32 |

| F (at C1) | -0.18 |

| F (at C2) | -0.19 |

| Br (at C5) | -0.05 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

DFT calculations are crucial for mapping the potential energy surface of reactions involving this compound. By locating the transition states and calculating their energies, the activation energies for various reaction pathways can be determined. mdpi.comnih.gov This is particularly important for understanding the kinetics of nucleophilic aromatic substitution (SNAr) reactions, which are common for this compound.

Table 2: Simulated Activation Energies for Nucleophilic Aromatic Substitution (Exemplary Data)

| Reaction Pathway | Simulated Activation Energy (kcal/mol) |

| Nucleophilic attack at C5 (Br displacement) | 15-20 |

| Nucleophilic attack at C1 or C2 (F displacement) | 20-25 |

| Nucleophilic attack at C4 or C6 (H displacement) | > 30 |

Note: These are hypothetical values for a generic nucleophile and serve for comparative purposes.

While this compound is already nitrated, DFT can be used to predict the regioselectivity of further electrophilic aromatic substitution reactions, such as additional nitration or halogenation, on related precursors. nih.govdiva-portal.org For the precursor 1-bromo-2,3-difluorobenzene (B1273032), DFT calculations would predict the most likely position for the incoming nitro group. The directing effects of the existing halogen substituents would be quantified by calculating the energies of the sigma-complex intermediates for substitution at each possible position. diva-portal.org

Computational models can accurately predict that the nitration would preferentially occur at the position para to the bromine and ortho to a fluorine, due to the combined directing effects and the activation of the ring by the fluorine atoms. nih.gov

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, in addition to quantum mechanical methods like DFT. nih.gov These methods can be used to study the conformational preferences of this compound and its interactions with other molecules, such as solvents or reactants.

Molecular dynamics simulations can provide insights into the behavior of the molecule in solution, including solvation effects on its reactivity. nih.gov These simulations can help to understand how the solvent can influence the stability of intermediates and transition states in reactions involving this compound.

Structure-Reactivity Relationship Analysis

Computational studies are pivotal in establishing quantitative structure-reactivity relationships (QSRRs). mdpi.com By calculating various molecular descriptors for this compound and a series of related compounds, correlations can be established between these descriptors and experimentally observed reactivity.

Key descriptors often include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. For an electrophilic compound like this compound, a low LUMO energy is expected, indicating its susceptibility to nucleophilic attack. nih.gov

Electrostatic potential: As discussed, the MEP provides a detailed picture of the charge distribution and is a powerful predictor of reactive sites. nih.gov

Computational Insights into Mechanism of Action

For bioactive molecules derived from this compound, computational methods can provide profound insights into their mechanism of action at a molecular level. nih.govnih.gov If a derivative of this compound is found to have, for example, enzymatic inhibitory activity, molecular docking simulations can be performed to predict its binding mode within the active site of the target protein.

These simulations can identify key interactions, such as hydrogen bonds or halogen bonds, between the ligand and the protein residues. nih.gov Furthermore, more advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to model the enzymatic reaction and understand how the inhibitor interferes with the catalytic process. The bioreduction of the nitro group is often a key step in the mechanism of action of nitroaromatic compounds, and computational studies can elucidate the electronic changes that occur upon this reduction. researchgate.netscielo.br

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the magnetic properties of atomic nuclei, allowing for the elucidation of a molecule's structure. For 5-Bromo-1,2-difluoro-3-nitrobenzene, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

Proton (¹H NMR)

In the ¹H NMR spectrum of this compound, the two aromatic protons would give rise to distinct signals. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and fluoro substituents, and the bromo group. Consequently, these protons are expected to be deshielded and resonate at a lower field (higher ppm value) compared to those in unsubstituted benzene (B151609). The coupling between the two protons and with the adjacent fluorine atoms would result in complex splitting patterns.

Carbon (¹³C NMR)

The ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. Carbons bonded to the electronegative fluorine, bromine, and nitro groups would experience the most substantial shifts. For instance, the carbons attached to the fluorine atoms are expected to show large C-F coupling constants.

Fluorine (¹⁹F NMR)

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts of these fluorine nuclei are influenced by the other substituents on the aromatic ring. Furthermore, coupling between the two fluorine atoms (F-F coupling) and with the neighboring protons (H-F coupling) would be observed, providing valuable structural information.

Analysis of Chemical Shifts and Coupling Patterns

A thorough analysis of the chemical shifts (δ) and coupling constants (J) from the ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for the unambiguous assignment of all signals to their respective nuclei in the molecule. The magnitude of the coupling constants provides information about the spatial relationship between the coupled nuclei. For example, the through-bond coupling between adjacent protons and fluorine atoms can help confirm their relative positions on the aromatic ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the assignments.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.8 - 8.2 | dd | J(H-F), J(H-H) |

| H-6 | 7.5 - 7.9 | dd | J(H-F), J(H-H) |

| C-1 | 150 - 155 | d | J(C-F) |

| C-2 | 145 - 150 | d | J(C-F) |

| C-3 | 140 - 145 | s | |

| C-4 | 125 - 130 | d | |

| C-5 | 115 - 120 | s | |

| C-6 | 120 - 125 | d | |

| F-1 | -120 to -140 | d | J(F-F) |

| F-2 | -130 to -150 | d | J(F-F) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Detection of Functional Group Stretching Frequencies (e.g., NO₂, C-Br)

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. The presence of a strong absorption band for the carbon-bromine (C-Br) bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹. The C-F stretching vibrations would also be present, usually in the 1350-1000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1335 - 1370 |

| C-F | Stretch | 1000 - 1350 |

| C-Br | Stretch | 500 - 600 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the presence of a bromine atom is a key characteristic that can be observed in the mass spectrum. Bromine has two abundant, naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a distinctive isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragment ions, which appear as a pair of peaks of nearly equal intensity, separated by two m/z units.

While specific experimental mass spectra for this compound are not widely published in publicly accessible literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of similar nitroaromatic and halogenated compounds. Under electron ionization (EI), a common ionization technique, the initial event is the formation of the molecular ion. Subsequent fragmentation would likely proceed through several pathways, driven by the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO2) or a neutral nitrogen dioxide molecule (NO2). This would result in a significant fragment ion.

Loss of bromine: The C-Br bond can also undergo cleavage, resulting in the loss of a bromine radical (•Br).

Sequential loss of halogen and nitro groups: A combination of the above fragmentation patterns may also be observed.

The relative abundance of these fragment ions would provide valuable information for the structural confirmation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. By providing highly accurate mass measurements, typically with sub-ppm accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass can be calculated with high precision. nih.gov This value serves as a benchmark for experimental HRMS measurements, allowing for the unambiguous confirmation of the compound's elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C6H2BrF2NO2 |

| Theoretical Monoisotopic Mass | 236.92370 Da nih.gov |

The ability of HRMS to provide such accurate mass data is crucial in synthetic chemistry to confirm the identity of a newly synthesized compound and to rule out potential isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

LC-MS and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are particularly useful for analyzing complex mixtures and for trace-level quantification.

In the context of this compound, LC-MS can be employed for several purposes:

Purity assessment: To determine the purity of a synthesized batch of the compound by separating it from any starting materials, byproducts, or degradation products.

Reaction monitoring: To track the progress of a chemical reaction in which this compound is either a reactant or a product.

Metabolite identification: In biological studies, to identify potential metabolites of the compound.

The choice of ionization source is critical in LC-MS. For a compound like this compound, which possesses electronegative atoms, electrospray ionization (ESI) in negative ion mode would likely be an effective method for generating ions.

LC-MS/MS adds another dimension of specificity and structural information. In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a characteristic pattern of product ions. This process, known as collision-induced dissociation (CID), can provide valuable structural information and is highly selective for the target analyte. The selection of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), allows for highly sensitive and selective quantification of the compound, even in complex matrices.

| Parameter | Hypothetical Condition |

|---|---|

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with a small percentage of formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | [M-H]- or [M]-• |

| Potential Product Ions (m/z) | Fragments corresponding to the loss of NO2, Br, or other neutral fragments |

The development of such a method would be invaluable for detailed studies involving the quantification and structural confirmation of this compound in various applications.

Derivatization Strategies and Synthetic Utility

Conversion to Novel Compounds with Desired Properties

The inherent reactivity of 5-Bromo-1,2-difluoro-3-nitrobenzene allows for its conversion into a variety of novel compounds through several key reaction pathways. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromo substituent is amenable to palladium-catalyzed cross-coupling reactions.

One of the primary transformations involves the reduction of the nitro group to an amine, yielding 5-bromo-1,2-difluoro-3-aminobenzene. This aniline (B41778) derivative serves as a versatile precursor for a multitude of further reactions. For instance, diazotization of the amino group followed by Sandmeyer-type reactions can introduce a wide array of functional groups.

Furthermore, the bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for example, allows for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. nih.gov The reaction of this compound with various boronic acids in the presence of a palladium catalyst can lead to the formation of a diverse library of substituted biaryls. nih.gov

The fluorine atoms, although generally less reactive than the bromine, can also undergo nucleophilic aromatic substitution, particularly with strong nucleophiles or under forcing conditions. This allows for the introduction of additional diversity into the molecular scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| Nitro Group Reduction | H2, Pd/C, solvent (e.g., Methanol) | Substituted Anilines |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl Compounds |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Substituted Benzenes |

Formation of Bioactive Molecules and Probes

The structural framework of this compound is a key component in the synthesis of various bioactive molecules and molecular probes. Its derivatives have been explored for their potential as therapeutic agents and as tools for studying biological processes.

A significant application of this compound is in the development of kinase inhibitors. For instance, derivatives of the corresponding aniline have been utilized in the synthesis of human epidermal growth factor receptor 2 (HER2) inhibitors, which are crucial in the treatment of certain types of breast cancer. nih.gov The core structure provided by this compound allows for the strategic placement of pharmacophores that can interact with the kinase active site.

In the realm of agrochemicals, this compound serves as a precursor for the synthesis of novel fungicides. The unique combination of halogen and nitro groups can be elaborated into heterocyclic systems that exhibit potent antifungal activity. nih.gov

Furthermore, the aniline derivative, 5-bromo-1,2-difluoro-3-aminobenzene, is a key intermediate in the synthesis of benzimidazoles. nih.gov Benzimidazole (B57391) scaffolds are present in a wide range of pharmacologically active compounds, including anthelmintics, antifungals, and anticancer agents. The condensation of 5-bromo-1,2-difluoro-3-aminobenzene with various carboxylic acids or their derivatives leads to the formation of 2-substituted benzimidazoles.

| Bioactive Molecule Class | Synthetic Strategy | Therapeutic/Application Area |

| Kinase Inhibitors | Multi-step synthesis involving reduction and coupling reactions | Oncology (e.g., HER2-positive breast cancer) |

| Fungicides | Derivatization to form heterocyclic compounds | Agrochemicals |

| Benzimidazoles | Reduction of nitro group followed by condensation | Pharmaceuticals (Anthelmintic, Antifungal, Anticancer) |

Strategies for Enhancing Separability or Detectability in Analytical Methods

In analytical chemistry, derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While specific derivatization strategies for this compound are not extensively documented in readily available literature, general methods for nitroaromatic compounds can be applied.

One approach involves the chemical reduction of the nitro group to an amine. The resulting aromatic amine is often more amenable to derivatization and can be more readily ionized in a mass spectrometer, thereby enhancing its detectability. rsc.org This transformation allows for subsequent reactions with various derivatizing agents to introduce moieties that improve chromatographic separation and detection sensitivity.

Another strategy is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace active hydrogens with a trimethylsilyl (B98337) group. nih.gov Although this compound itself does not have active hydrogens, this technique is highly relevant for its derivatives, such as those where the nitro group has been reduced or other functional groups have been introduced. Silylation increases the volatility of polar compounds, making them suitable for GC-MS analysis. nih.gov

These derivatization techniques can be crucial for the trace-level analysis of this compound or its metabolites in complex matrices, such as environmental or biological samples.

| Analytical Technique | Derivatization Strategy | Purpose |

| GC-MS | Silylation of derivatives (e.g., after reduction of nitro group) | Increase volatility and thermal stability |

| LC-MS | Reduction of nitro group to amine | Enhance ionization efficiency and detectability |

Development of Advanced Intermediates

This compound is not only a precursor to final products but also a starting material for the synthesis of more complex and advanced chemical intermediates. These intermediates, in turn, serve as key building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.

A prime example is the reduction of this compound to 4-bromo-2,3-difluoroaniline . This transformation is a critical step in the synthesis of various pharmaceutical candidates. The resulting aniline can undergo a variety of subsequent reactions, including acylation, alkylation, and further cross-coupling reactions, to build up the desired molecular complexity. For instance, a reliable, low-loading palladium-catalyzed mono-amination process has been developed for the large-scale synthesis of 3-bromo-2,5-difluoroaniline, a related and important intermediate. acs.org

The strategic arrangement of the bromo and fluoro substituents on the aniline ring of these intermediates allows for selective and sequential functionalization. This regiochemical control is essential in the construction of complex molecular architectures where precise positioning of different groups is required for biological activity or material properties.

The development of efficient and scalable synthetic routes to these advanced intermediates is a critical aspect of process chemistry, enabling the cost-effective production of important chemical entities.

Advanced Applications and Future Research Directions

Development of Potential Drug Candidates

The strategic placement of electron-withdrawing groups and a halogen on the benzene (B151609) ring makes 5-Bromo-1,2-difluoro-3-nitrobenzene a highly reactive and versatile intermediate in organic synthesis. This reactivity is particularly valuable in medicinal chemistry for the creation of new therapeutic agents.

Anticancer Potential

A significant area of research involving this compound is the synthesis of novel anticancer agents. This compound serves as a key precursor for the development of Indoleamine 2,3-dioxygenase (IDO1) inhibitors. IDO1 is an enzyme that plays a crucial role in tumor immune escape. By inhibiting this enzyme, the body's immune system can more effectively recognize and attack cancer cells.

The synthesis of these inhibitors often begins with the reduction of the nitro group on this compound to an amine, forming 5-bromo-1,2-difluoro-3-aminobenzene. This aniline (B41778) derivative then serves as a foundational scaffold for building more complex molecules that can effectively bind to and inhibit the IDO1 enzyme. The development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.

Neuroprotective Effects

While direct research on the neuroprotective effects of compounds derived from this compound is still an emerging field, the broader class of fluorinated nitroaromatic compounds is being investigated for potential therapeutic applications in neurological disorders. The introduction of fluorine atoms into drug candidates can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which can enhance their ability to cross the blood-brain barrier and exert their effects in the central nervous system.

Theoretical studies on related molecules, such as the fluorination of 3-nitrotyrosine, have suggested that fluorination can improve pharmacological properties relevant to treating neurodegenerative diseases like Parkinson's and Alzheimer's. Future research may focus on synthesizing and evaluating derivatives of this compound for their potential to protect neurons from damage and degeneration. The synthesis of substituted anilines from this compound provides a pathway to explore novel chemical scaffolds for neuroprotective agents.

Enzyme Inhibition Studies

The primary focus of enzyme inhibition studies involving this compound has been on the development of IDO1 inhibitors for cancer therapy. The general strategy involves using the 5-bromo-1,2-difluoro-3-aminobenzene scaffold, derived from the parent compound, to synthesize molecules that can fit into the active site of the IDO1 enzyme and block its activity.

Beyond IDO1, the versatile nature of the this compound scaffold suggests its potential utility in developing inhibitors for other enzymes implicated in various diseases. The presence of multiple reaction sites on the molecule allows for the generation of diverse libraries of compounds that can be screened against a wide range of enzymatic targets. Concerns over the potential toxicity and side effects of some synthetic enzyme inhibitors have spurred the search for new and safer therapeutic agents, and derivatives of this compound represent a promising avenue for exploration.

Pharmacophore Development and Scaffold Modification

Pharmacophore modeling is a crucial tool in modern drug discovery, allowing researchers to identify the essential structural features of a molecule required for its biological activity. The this compound scaffold provides a valuable starting point for pharmacophore development and subsequent scaffold modification.

By understanding the key interactions of derivatives of this compound with their biological targets, such as the heme group in the IDO1 enzyme, medicinal chemists can design new molecules with improved potency and selectivity. "Scaffold hopping" is a strategy employed to create novel chemical structures while retaining the essential pharmacophoric features. This can lead to the discovery of new drug candidates with improved pharmacokinetic properties and potentially fewer side effects. The versatility of the this compound core makes it an excellent candidate for such scaffold modification strategies, enabling the exploration of new chemical space in the search for innovative therapeutics.

Below is an interactive table summarizing key aspects of pharmacophore features:

| Pharmacophore Feature | Description | Role in Drug Design |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Crucial for molecular recognition and binding to biological targets. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Essential for forming strong interactions with receptor sites. |

| Hydrophobic Group | A nonpolar group that avoids water. | Important for binding to hydrophobic pockets in proteins. |

| Aromatic Ring | A flat, cyclic, conjugated system of atoms. | Can participate in pi-stacking and other non-covalent interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the drug design process.

For nitroaromatic compounds, including derivatives of this compound, QSAR studies can help elucidate the structural features that contribute to their anticancer activity or other biological effects. By analyzing factors such as electronic properties, hydrophobicity, and steric parameters, researchers can build predictive models to design more potent and selective drug candidates. While specific QSAR studies on derivatives of this compound are not yet widely published, the principles of QSAR are highly applicable to this class of compounds and are expected to play a significant role in their future development.

Functionalization of Nanomaterials

The field of nanotechnology offers exciting opportunities for the application of this compound in the development of advanced materials. The functionalization of nanoparticles with organic molecules can impart new properties and functionalities, making them suitable for a variety of applications, including catalysis, sensing, and drug delivery.

Aromatic nitro compounds can be used to modify the surface of nanoparticles, such as gold nanoparticles. The nitro group can be reduced to an amine, which can then be used to attach other molecules or to alter the surface properties of the nanoparticle. While direct studies involving this compound for nanomaterial functionalization are limited, the chemical properties of this compound make it a plausible candidate for such applications. Future research could explore the use of its derivatives to create novel nanomaterials with tailored properties for various technological and biomedical applications.

Exploration in Catalysis Research

This compound serves as a versatile substrate in catalysis research, primarily in reactions that leverage its unique electronic and structural properties. The presence of multiple electron-withdrawing groups and a reactive bromine atom makes it a valuable building block in complex organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

The arrangement of the fluorine and nitro substituents on the benzene ring significantly influences the compound's reactivity. These strongly electron-withdrawing groups create a highly electrophilic aromatic system. This electronic characteristic renders the carbon-bromine bond susceptible to oxidative addition by low-valent palladium catalysts, which is a critical step in many cross-coupling catalytic cycles. Consequently, this compound is an excellent candidate for reactions such as Suzuki and Stille couplings, which are instrumental in forming new carbon-carbon bonds to construct biaryl structures.

Furthermore, the nitro group of this compound can undergo catalytic reduction. This transformation is commonly achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The resulting 5-bromo-1,2-difluoro-3-aminobenzene is a key intermediate for further synthetic modifications, including diazotization and subsequent coupling reactions, which are fundamental in the synthesis of a wide array of pharmaceutical and agrochemical compounds.

Influence of Substituent Effects on Reactivity and Biological Efficacy

The chemical behavior and potential biological efficacy of this compound are profoundly influenced by the electronic and steric effects of its substituents: the bromine atom, the two fluorine atoms, and the nitro group.

Electronic Effects on Reactivity:

The fluorine and nitro groups are potent electron-withdrawing groups, pulling electron density away from the benzene ring through both inductive and resonance effects. This creates a highly electron-deficient (electrophilic) aromatic ring. This strong polarization significantly activates the ring towards nucleophilic aromatic substitution (SNAr), making the displacement of the halogen substituents, particularly the bromine atom, a favorable reaction pathway. The bromine atom also contributes to this electron-deficient environment and serves as an excellent leaving group in various substitution and coupling reactions. This predictable reactivity makes the compound a reliable and versatile intermediate in organic synthesis.

The directing effects of the existing substituents are crucial during synthesis. For instance, in the nitration of 5-bromo-1,2-difluorobenzene, the fluorine and bromine atoms direct the incoming nitro group to the third position.

| Substituent | Electronic Effect | Influence on Reactivity |

| Nitro (-NO2) | Strong electron-withdrawing (resonance and inductive) | Deactivates the ring towards electrophilic substitution; Activates the ring towards nucleophilic substitution. |

| Fluorine (-F) | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | Deactivates the ring towards electrophilic substitution; Activates the ring towards nucleophilic substitution. |

| Bromine (-Br) | Weak electron-withdrawing (inductive), weak electron-donating (resonance) | Deactivates the ring towards electrophilic substitution; Good leaving group in nucleophilic substitution and cross-coupling reactions. |

Influence on Biological Efficacy:

While specific biological activity data for this compound is not extensively detailed in the provided search results, the electronic properties of its substituents are known to be critical in the biological efficacy of similar molecules. The electron-withdrawing nature of the nitro group can be essential for certain biological activities. nih.gov For instance, in some compounds, replacing a nitro group with other electron-withdrawing groups like cyano, bromo, or chloro can lead to a significant decrease in activity, suggesting that the specific electronic and redox properties of the nitro group are crucial for their mechanism of action. nih.gov The nitro group can undergo redox reactions within cells, which can be a key aspect of the biological effects of nitroaromatic compounds. nih.gov

Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of nitroaromatic compounds, such as the nitration of halogenated benzenes, often involve harsh conditions and the use of hazardous reagents like mixed nitric and sulfuric acids. These processes can generate significant amounts of corrosive and toxic waste, posing environmental concerns. In line with the principles of green chemistry, research has focused on developing more environmentally benign synthetic routes.

One promising eco-friendly approach for the nitration of aromatic compounds involves the use of dinitrogen pentoxide (N₂O₅) as the nitrating agent in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. nih.gov This method offers several advantages:

Eco-friendly Reagents: Dinitrogen pentoxide is an effective and more environmentally friendly nitrating agent compared to traditional mixed acids. nih.gov

Reusable Solvent: The TFE solvent is non-hazardous and can be easily recovered and reused in the process, minimizing waste. nih.gov

Mild Reaction Conditions: The reactions can be carried out under mild conditions, reducing energy consumption. nih.gov

High Yields and Selectivity: This method has been shown to produce high yields of the desired nitroaromatic products. nih.gov

Another green chemistry strategy involves the use of solid-supported reagents. For instance, inorganic nitrates adsorbed on silica (B1680970) gel can be used as effective nitrating agents. This approach offers benefits such as:

Reduced Hazardous Waste: The use of solid supports can minimize the generation of liquid acid waste.

Ease of Separation: The solid catalyst or reagent can be easily separated from the reaction mixture by filtration, simplifying the work-up process.

Potential for Catalyst Recycling: In some cases, the solid support can be recycled and reused.

Vapor-phase nitration of halogenated benzene derivatives using nitric acid, nitrogen dioxide, or nitrogen pentoxide in the presence of solid inorganic oxides like silica or alumina (B75360) also represents a greener alternative. google.com These methods aim to reduce the environmental impact associated with the synthesis of compounds like this compound by minimizing waste and employing more sustainable reagents and conditions.

| Green Chemistry Approach | Key Features | Potential Advantages |

| Dinitrogen pentoxide in liquefied TFE | Use of a greener nitrating agent and a reusable solvent. | Reduced hazardous waste, mild reaction conditions, high yields. nih.gov |

| Solid-supported inorganic nitrates | Employs solid reagents like nitrates on silica gel. | Simplified product separation, potential for reagent recycling, reduced acid waste. |

| Vapor-phase nitration | Reaction of halogenated benzenes with nitrating agents over solid oxides. | Avoids the use of large quantities of liquid acids. google.com |

Q & A

Q. What are the key synthetic routes for preparing 5-bromo-1,2-difluoro-3-nitrobenzene, and how do reaction conditions influence regioselectivity?

The synthesis of this compound likely involves electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of bromine, fluorine, and nitro groups. A plausible route involves nitration of a pre-brominated and fluorinated benzene precursor. For example:

- Step 1 : Bromination and fluorination of benzene derivatives to introduce Br and F groups.

- Step 2 : Controlled nitration using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to favor nitro group introduction at the meta position relative to Br and F substituents .

The nitro group’s position is influenced by the directing effects of Br (weakly deactivating, ortho/para-directing) and F (strongly electronegative, ortho/para-directing but meta-dominated in poly-substituted systems). Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution in intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is critical for distinguishing fluorine environments, while ¹H NMR identifies aromatic protons (if any).

- Mass Spectrometry (HRMS) : Confirms molecular weight (237.99 g/mol) and isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detects nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1100–1000 cm⁻¹) .

- X-ray Crystallography : Resolves substitution patterns and bond angles, though the compound’s liquid state (as reported) may require low-temperature crystallization .

Q. How do the electron-withdrawing groups in this compound influence its reactivity in further substitutions?

The nitro group (-NO₂) is strongly electron-withdrawing, making the ring highly deactivated. Bromine (Br) and fluorine (F) further reduce electron density, favoring nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., high-temperature reactions with strong nucleophiles like amides or thiols). The meta-directing nature of -NO₂ and -Br restricts substitution to specific positions, while fluorine’s small size allows steric effects to compete with electronic effects .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations can:

- Predict charge distribution to identify reactive sites for substitutions.

- Simulate transition states to assess activation energies for competing pathways (e.g., nitro-group reduction vs. halogen displacement).

- Compare with experimental data (e.g., regioselectivity in NAS reactions) to validate models. Tools like Gaussian or ORCA are commonly used, leveraging SMILES or InChI strings (e.g.,

C1=C(C(=C(C(=C1F)F)Br)[N+](=O)[O-]) for input .

Q. What contradictions exist in reported regioselectivity data for reactions involving polyhalogenated nitrobenzenes, and how can they be resolved?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents.

- Temperature : Higher temperatures favor kinetic vs. thermodynamic control.

- Substituent interplay : Competing directing effects of Br, F, and -NO₂ can lead to ambiguous outcomes.

Resolution : Systematic studies using Design of Experiments (DoE) to isolate variables (e.g., solvent, temperature, catalyst) combined with HPLC or GC-MS to quantify product ratios .

Q. What strategies mitigate challenges in purifying this compound due to its physical state (liquid)?

- Distillation : Fractional distillation under reduced pressure to separate from byproducts.

- Chromatography : Flash column chromatography with silica gel and a hexane/ethyl acetate gradient.

- Derivatization : Convert to a solid derivative (e.g., a crystalline urea complex) for easier isolation, followed by regeneration .

Q. How does the compound’s substitution pattern affect its potential in drug discovery?

The trifunctional scaffold (Br, F, -NO₂) allows modular derivatization:

- Nitro reduction : -NO₂ to -NH₂ enables coupling with carboxylic acids or aldehydes.

- Bromine displacement : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.

- Fluorine retention : Enhances bioavailability and metabolic stability.

Structure-activity relationship (SAR) studies require iterative substitution and biological screening (e.g., kinase inhibition assays) .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of volatile components.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal.

Refer to SDS guidelines for similar bromonitrobenzene derivatives for emergency procedures .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂BrF₂NO₂ | |

| Molecular Weight | 237.99 g/mol | |

| Physical State | Liquid | |

| CAS RN | 374633-24-6 | |

| InChI Key | MGMBTDXCNDOKOP-UHFFFAOYSA-N |

Table 2 : Comparative Reactivity of Halogenated Nitrobenzenes

| Compound | Reactivity in NAS (Relative Rate) | Preferred Substitution Site |

|---|---|---|

| This compound | 1.0 (Reference) | C4 (meta to -NO₂, Br) |

| 1-Bromo-3,4-difluoro-2-nitrobenzene | 0.7 | C5 (ortho to Br) |

| 2,3-Difluoronitrobenzene | 1.2 | C4 (para to F) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.